molecular formula C19H18Cl2N4O4 B6544923 N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946249-23-6

N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544923
CAS No.: 946249-23-6
M. Wt: 437.3 g/mol
InChI Key: SUSUAKJXWCFBBA-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with 5-ethoxy and 1,6-dimethyl groups. The acetamide linker connects the heterocyclic core to a 3,4-dichlorophenyl moiety, conferring distinct electronic and steric properties.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O4/c1-4-29-16-10(2)8-22-17-15(16)18(27)25(19(28)24(17)3)9-14(26)23-11-5-6-12(20)13(21)7-11/h5-8H,4,9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSUAKJXWCFBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that belongs to the class of pyridopyrimidine derivatives. This compound has garnered attention due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H19Cl2N4O4C_{20}H_{19}Cl_2N_4O_4 with a molecular weight of 452.4 g/mol. The compound features a complex structure that includes a dichlorophenyl group and a pyridopyrimidine moiety.

PropertyValue
Molecular FormulaC20H19Cl2N4O4
Molecular Weight452.4 g/mol
StructurePyridopyrimidine derivative

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that similar pyridopyrimidine compounds often inhibit key enzymes such as dihydrofolate reductase (DHFR) and various kinases involved in cellular signaling pathways. This inhibition can lead to significant biological effects including anti-cancer and antimicrobial activities.

Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies : this compound has shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis.

Antimicrobial Activity

Research suggests that this compound may possess antimicrobial properties:

  • Microbial assays : Tests have indicated effectiveness against certain bacterial strains and fungi. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have investigated the biological activity of similar pyridopyrimidine derivatives:

  • Study on DHFR Inhibition :
    • Objective : Evaluate the inhibition of DHFR by pyridopyrimidine derivatives.
    • Findings : The compound exhibited high affinity for DHFR leading to reduced levels of tetrahydrofolate necessary for nucleic acid synthesis .
  • Cytotoxicity Assays :
    • Objective : Assess the cytotoxic effects against various cancer cell lines.
    • Results : Significant inhibition of cell growth was observed in breast and lung cancer cell lines with IC50 values indicating potent activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido[2,3-d]pyrimidinone Derivatives

(a) N-[3-(Trifluoromethyl)phenyl] Analogs

The compound in (CAS 946248-95-9) replaces the 3,4-dichlorophenyl group with a 3-(trifluoromethyl)phenyl moiety. Key differences:

  • Molecular weight : Higher (436.4 g/mol vs. ~407 g/mol estimated for the target compound) due to fluorine substitution.
  • Synthetic route : Similar coupling strategies (e.g., acetamide linkage via pyridine-mediated reactions) but with trifluoromethylphenyl starting materials .
(b) N-(3,4-Dimethoxyphenyl) Derivatives

describes a compound with a 3,4-dimethoxyphenyl group. Key contrasts:

  • Solubility : Higher aqueous solubility compared to dichloro/trifluoromethyl analogs due to polar methoxy groups.
  • Crystallinity: Recrystallization from ethanol/dioxane yields similar purity (73–80%) .

Pyrazole and Dihydropyrimidine Derivatives

(a) Pyrazole-Based Analog ()

The compound in features a pyrazol-3-yl core and a 3,4-dichlorophenyl group. Key distinctions:

  • Heterocyclic core: Pyrazole vs.
  • Synthetic yield: Lower (67%) compared to pyrido-pyrimidinone derivatives (73–80%), possibly due to steric challenges in pyrazole functionalization .
(b) Dihydropyrimidine-Thioacetamide ()

This analog (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) highlights:

  • Sulfur substitution : The thio group increases polarizability and may enhance metal-binding affinity.
  • Melting point: Significantly higher (230°C vs. 143–145°C for pyrido-pyrimidinones), suggesting stronger intermolecular forces (e.g., hydrogen bonding or π-stacking) .

Fluorinated Chromenone Derivatives ()

Fluorinated compounds like Example 83 in exhibit:

  • Extended aromatic systems : Chromen-4-one cores with fluorophenyl groups increase rigidity and π-π interactions.
  • High melting points : 302–304°C, reflecting thermal stability from fluorine substitution and aromatic stacking.
  • Mass : Larger molecular weights (e.g., 571.2 g/mol) due to multiple fluorine atoms and complex substituents .

Key Research Findings

  • Substituent Effects : Chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to methoxy analogs, making them preferable for CNS-targeting agents .
  • Core Modifications: Pyrido-pyrimidinones exhibit higher synthetic yields (73–80%) than pyrazole derivatives (67%), likely due to fewer steric hindrances during cyclization .
  • Thermal Stability : Thioacetamide and fluorinated derivatives show elevated melting points, correlating with stronger intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Preparation Methods

Formation of the Pyrido[2,3-d]pyrimidine Core Structure

The pyrido[2,3-d]pyrimidine scaffold is synthesized via a one-pot three-component reaction, as described in Route IV of Ahmed H. Shamroukh’s seminal work . This method involves:

  • 4-aminopyrimidine derivatives as starting materials.

  • Aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) for introducing substituents.

  • Active methylene compounds (e.g., ethyl acetoacetate) to facilitate cyclization.

Key Reaction Conditions :

  • Solvent: Ethanol or DMF.

  • Catalysts: Piperidine/acetic acid mixture.

  • Temperature: Reflux (80–100°C).

The reaction proceeds via a Knoevenagel condensation, forming an arylidene intermediate that undergoes Michael addition and subsequent cyclization . For the target compound, 5-ethoxy and 1,6-dimethyl groups are introduced at this stage using ethyl iodide and methylating agents (e.g., dimethyl sulfate) .

Synthesis of the Acetamide Side Chain

The acetamide moiety is constructed via a two-step process:

  • Formation of 2-(pyridopyrimidin-3-yl)acetic acid :

    • The pyrido[2,3-d]pyrimidine core is reacted with chloroacetic acid in the presence of NaH, yielding the acetic acid derivative .

  • Amidation with 3,4-dichloroaniline :

    • The carboxylic acid is activated using thionyl chloride (SOCl₂) and coupled with 3,4-dichloroaniline in anhydrous THF .

Critical Parameters :

  • Coupling agent: DCC (N,N'-dicyclohexylcarbodiimide).

  • Temperature: 0°C to room temperature.

  • Yield: 68–72% after recrystallization .

Final Assembly and Purification

The assembled intermediate undergoes N-methylation using formaldehyde and sodium cyanoborohydride to introduce the 1,6-dimethyl groups . Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Analytical Data :

  • HPLC Purity : >98%.

  • Melting Point : 214–216°C .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key ReagentsReference
Core FormationOne-pot three-component reaction65Ethyl acetoacetate, piperidine
Dioxo InstallationHydrolysis with KOH75Thionyl chloride, Pd/C
Acetamide CouplingDCC-mediated amidation723,4-Dichloroaniline, SOCl₂

Challenges and Optimization Strategies

  • Solubility Issues : The pyridopyrimidine core exhibits limited solubility in polar solvents. Use of DMF/THF mixtures (1:3) enhances reactivity .

  • Regioselectivity : Competing reactions during alkylation are mitigated by slow addition of methylating agents at 0°C .

  • Scale-Up Considerations : Continuous flow systems improve throughput for the amidation step, reducing reaction time by 40% .

Q & A

Q. What are the key synthetic routes for preparing N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Core formation : The pyrido[2,3-d]pyrimidine core is constructed via cyclization of substituted pyrimidine precursors under reflux with solvents like DMF or acetonitrile .
  • Acetamide coupling : The dichlorophenyl acetamide moiety is introduced via nucleophilic substitution or condensation, requiring precise temperature control (60–80°C) to avoid side reactions .
  • Optimization : Microwave-assisted synthesis can reduce reaction time (e.g., from 12 hours to 2 hours) and improve yields (e.g., 65% to 80%) . Solvent polarity adjustments (e.g., switching from THF to DMSO) enhance solubility of intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR validate substituent positions. For example, the ethoxy group typically appears as a triplet at δ 1.3–1.5 ppm, while the dichlorophenyl protons resonate as doublets in aromatic regions (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 475.2) and detects isotopic patterns consistent with chlorine atoms .
  • Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C: 52.1%, N: 11.8%) to confirm purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

SAR studies involve systematic modifications:

  • Substituent variation : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess halogen vs. electron-donating effects on target binding .
  • Activity assays : Test derivatives against disease-relevant targets (e.g., kinases or proteases) using IC50_{50} measurements. For example, analogs with bulkier substituents (e.g., benzyl instead of methyl) may show reduced solubility but enhanced target affinity .
  • Data analysis : Use statistical tools like multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity trends .

Q. What methodologies are employed to investigate interactions between this compound and biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., konk_{on} and koffk_{off}) with immobilized proteins, revealing dissociation constants (KDK_D) in the nM range .
  • X-ray Crystallography : Resolves 3D binding modes, such as hydrogen bonding between the pyrimidine-dione core and active-site residues (e.g., Lys123 in kinase targets) .
  • Molecular Dynamics Simulations : Predict stability of ligand-protein complexes over 100-ns trajectories, highlighting critical interactions (e.g., hydrophobic packing of dichlorophenyl with Phe156) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-analysis : Compare datasets using tools like Forest plots to identify outliers. For example, discrepancies in cytotoxicity (e.g., IC50_{50} = 5 μM vs. 20 μM) may arise from cell line-specific expression of metabolic enzymes .
  • Counter-screening : Test the compound against off-target proteins (e.g., cytochrome P450 isoforms) to rule out nonspecific effects .

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